molecular formula C7H12O4 B129092 Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate CAS No. 147058-43-3

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate

Cat. No. B129092
M. Wt: 160.17 g/mol
InChI Key: MTEONBBZTCJWHA-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate, also known as Ethyl HOC, is a chiral building block that has been widely used in the synthesis of various natural and non-natural products. This compound contains a unique oxolane ring structure, which makes it a valuable tool in organic chemistry research.

Mechanism Of Action

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC acts as a chiral auxiliary in organic synthesis, which means that it can control the stereochemistry of the products formed. The oxolane ring structure of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC can participate in various reactions, such as epoxidation, aldol reaction, and reduction, leading to the formation of chiral compounds with high enantioselectivity.

Biochemical And Physiological Effects

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC does not have any significant biochemical or physiological effects, as it is mainly used as a synthetic tool in organic chemistry research. However, it is important to note that Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC should be handled with care, as it is a hazardous chemical that can cause skin irritation and respiratory problems.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in lab experiments is its ability to control the stereochemistry of the products formed. This is particularly useful in the synthesis of chiral compounds, which have important applications in pharmaceuticals, agrochemicals, and materials science. However, the use of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC also has some limitations, such as its high cost and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in organic chemistry research. One possible direction is the development of new synthetic methods that use Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC as a chiral auxiliary, leading to the synthesis of novel chiral compounds with important applications. Another direction is the application of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in the synthesis of complex natural products, which can provide valuable insights into their biological activities and potential therapeutic uses. Finally, the use of Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC in the development of new materials with unique properties, such as optoelectronic materials and polymers, is also an exciting area of research.

Synthesis Methods

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC can be synthesized through several methods, including the Sharpless asymmetric epoxidation of allylic alcohols, the Evans aldol reaction, and the Corey-Bakshi-Shibata (CBS) reduction of a ketone. Among these methods, the Sharpless asymmetric epoxidation is the most commonly used one due to its high yield and enantioselectivity.

Scientific Research Applications

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate HOC has been extensively used in the synthesis of various natural products, such as (-)-Strychnine, (+)-Cephalosporolide E, and (+)-Aspidospermidine. It has also been used in the synthesis of several non-natural products, including chiral ligands, pharmaceutical intermediates, and agrochemicals.

properties

CAS RN

147058-43-3

Product Name

Ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

MTEONBBZTCJWHA-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](O1)O

SMILES

CCOC(=O)C1CCC(O1)O

Canonical SMILES

CCOC(=O)C1CCC(O1)O

synonyms

2-Furancarboxylicacid,tetrahydro-5-hydroxy-,ethylester,(2S-trans)-(9CI)

Origin of Product

United States

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